molecular formula C12H14F2O2 B8159118 4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran

4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran

Cat. No.: B8159118
M. Wt: 228.23 g/mol
InChI Key: SWEKFHBNXYGQKC-UHFFFAOYSA-N
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Description

4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a 3,5-difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran typically involves the reaction of 3,5-difluorobenzyl alcohol with tetrahydropyran under specific conditions. One common method is the use of a strong acid catalyst to facilitate the etherification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,5-dichlorobenzyl)oxy)tetrahydro-2H-pyran
  • 4-((3,5-dimethylbenzyl)oxy)tetrahydro-2H-pyran
  • 4-((3,5-dibromobenzyl)oxy)tetrahydro-2H-pyran

Highlighting Uniqueness

4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(3,5-difluorophenyl)methoxy]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c13-10-5-9(6-11(14)7-10)8-16-12-1-3-15-4-2-12/h5-7,12H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEKFHBNXYGQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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